molecular formula C4H8N4O B3381272 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol CAS No. 2229437-85-6

1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol

Cat. No.: B3381272
CAS No.: 2229437-85-6
M. Wt: 128.13 g/mol
InChI Key: KFOBPTVHRXOQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol is a compound that features a tetrazole ring attached to a propanol group The tetrazole ring is a five-membered ring containing four nitrogen atoms and one carbon atom, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol can be synthesized through various methods. One common approach involves the reaction of a suitable nitrile with sodium azide in the presence of a catalyst such as zinc chloride. This reaction proceeds through a cycloaddition mechanism to form the tetrazole ring . Another method involves the use of isocyanides in multicomponent reactions, such as the Ugi-azide reaction, which allows for the formation of tetrazole derivatives under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of microwave-assisted synthesis and environmentally benign catalysts, such as L-proline, has been explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form the corresponding ketone or carboxylic acid.

    Reduction: The tetrazole ring can be reduced under specific conditions to form amine derivatives.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted tetrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving the inhibition of specific enzymes or the activation of signaling cascades .

Comparison with Similar Compounds

    1H-tetrazole: A simpler tetrazole compound without the propanol group.

    5-substituted tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring.

    Tetrazole-based drugs: Medications that contain the tetrazole ring as part of their structure, such as angiotensin II receptor blockers (ARBs).

Uniqueness: 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol is unique due to the presence of both the tetrazole ring and the propanol group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2H-tetrazol-5-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4O/c1-3(9)2-4-5-7-8-6-4/h3,9H,2H2,1H3,(H,5,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOBPTVHRXOQGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NNN=N1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2229437-85-6
Record name 1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol
Reactant of Route 2
1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol
Reactant of Route 3
1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol
Reactant of Route 4
1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol
Reactant of Route 5
1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol
Reactant of Route 6
1-(1H-1,2,3,4-tetrazol-5-yl)propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.